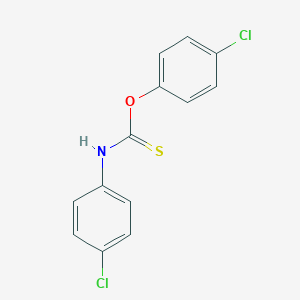

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate, also known as CCT, is a potent insecticide that belongs to the class of carbamate insecticides. It is widely used for pest control in agriculture and public health.

Mecanismo De Acción

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate acts by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate binds to the active site of AChE, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in paralysis and death of the insect.

Efectos Bioquímicos Y Fisiológicos

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate has been shown to have a low toxicity to mammals, but it can be harmful to non-target organisms such as bees and aquatic invertebrates. It is also known to have a short half-life in the environment, which reduces its persistence and potential for bioaccumulation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate is a widely used insecticide in laboratory experiments due to its potency and effectiveness against a wide range of insect pests. However, its use is limited by its potential toxicity to non-target organisms and its short half-life in the environment.

Direcciones Futuras

Future research on O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate could focus on developing more environmentally friendly formulations and delivery methods that reduce its impact on non-target organisms. Additionally, research could be conducted to explore the potential use of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate in combination with other insecticides to overcome insecticide resistance in pests. Finally, studies could be conducted to investigate the potential use of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate as a tool for vector control in public health.

Métodos De Síntesis

The synthesis of O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate involves the reaction between 4-chlorophenyl isocyanate and 4-chloroaniline in the presence of a thiol catalyst. The resulting product is a white crystalline solid with a melting point of 107-109°C.

Aplicaciones Científicas De Investigación

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insect pests, including mosquitoes, cockroaches, and beetles. O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate is also being investigated for its potential use in controlling insecticide-resistant pests.

Propiedades

Número CAS |

17710-62-2 |

|---|---|

Nombre del producto |

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate |

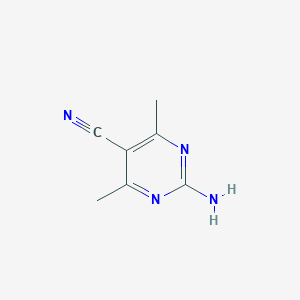

Fórmula molecular |

C13H9Cl2NOS |

Peso molecular |

298.2 g/mol |

Nombre IUPAC |

O-(4-chlorophenyl) N-(4-chlorophenyl)carbamothioate |

InChI |

InChI=1S/C13H9Cl2NOS/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H,16,18) |

Clave InChI |

TTZHARBPVDBEQM-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC(=CC=C1N=C(OC2=CC=C(C=C2)Cl)S)Cl |

SMILES |

C1=CC(=CC=C1NC(=S)OC2=CC=C(C=C2)Cl)Cl |

SMILES canónico |

C1=CC(=CC=C1NC(=S)OC2=CC=C(C=C2)Cl)Cl |

Otros números CAS |

17710-62-2 |

Sinónimos |

4-Chlorophenylthiocarbamic acid O-(4-chlorophenyl) ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.